molecular formula C8H16N2O B15225500 (S)-2-Oxa-8-azaspiro[4.5]decan-4-amine

(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine

Cat. No.: B15225500
M. Wt: 156.23 g/mol
InChI Key: NBUZIMZZJMNONZ-SSDOTTSWSA-N
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Description

(S)-2-Oxa-8-azaspiro[45]decan-4-amine is a spirocyclic compound characterized by a unique structure that includes both an oxygen and nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Oxa-8-azaspiro[4.5]decan-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic structure . The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Oxa-8-azaspiro[45]decan-4-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)1-3-10-4-2-8/h7,10H,1-6,9H2/t7-/m1/s1

InChI Key

NBUZIMZZJMNONZ-SSDOTTSWSA-N

Isomeric SMILES

C1CNCCC12COC[C@H]2N

Canonical SMILES

C1CNCCC12COCC2N

Origin of Product

United States

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